molecular formula H3PS B12440035 Phosphinothious acid CAS No. 13965-74-7

Phosphinothious acid

Cat. No.: B12440035
CAS No.: 13965-74-7
M. Wt: 66.07 g/mol
InChI Key: QLQOTPOBMXWKOW-UHFFFAOYSA-N
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Description

Phosphinothious acid (H$2$PSH) is a sulfur-containing phosphorus acid characterized by a P-H bond and a thiol (-SH) functional group. Its structure distinguishes it from conventional phosphorus oxyacids (e.g., phosphoric acid) due to the substitution of oxygen with sulfur and the presence of direct phosphorus-hydrogen bonding. Infrared (IR) spectroscopy studies on sorghum straw grown under phosphorus (Pi)-starved conditions identified prominent P-H(H$2$) stretching vibrations at 1371 cm$^{-1}$ and 2337 cm$^{-1}$, confirming the presence of this compound derivatives . These derivatives, such as this compound ethyl ester (C$2$H$7$PS, CAS 20502-80-1), are synthesized naturally in plants under Pi stress, suggesting a role in phosphorus metabolism and recycling .

This compound exhibits tautomerism, existing in equilibrium with its tautomeric forms under atmospheric conditions, which influences its stability and reactivity . Its applications are primarily observed in plant biochemistry, where it contributes to phosphorus bio-economy by enhancing Pi uptake and recycling in crops like sorghum and rice .

Properties

CAS No.

13965-74-7

Molecular Formula

H3PS

Molecular Weight

66.07 g/mol

IUPAC Name

phosphinothious acid

InChI

InChI=1S/H3PS/c1-2/h2H,1H2

InChI Key

QLQOTPOBMXWKOW-UHFFFAOYSA-N

Canonical SMILES

PS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinothious acid can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride (PCl₃) with sulfur-containing reagents under controlled conditions. For example, the reaction of PCl₃ with thiols or thiolates can yield this compound derivatives. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using phosphorus trichloride and sulfur compounds. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications .

Chemical Reactions Analysis

Acid-Base Reactions and Proton Transfer

Phosphinothious acid behaves as a weak acid, with pKa values indicating moderate proton-donating ability. This property enables it to participate in acid-base equilibria, particularly in aqueous environments. Its sulfur atom enhances nucleophilic character compared to oxygen-containing analogs, facilitating unique reaction pathways .

PropertyValueReference
Molecular FormulaH₃PS
Molecular Weight66.07 g/mol
SMILESPS

Coordination Chemistry with Metals

This compound forms stable complexes with transition metals through sulfur and phosphorus coordination. These complexes are significant in catalysis and material science:

  • Metal Binding : Acts as a bidentate ligand, coordinating via both sulfur and phosphorus atoms.

  • Applications : Used in synthesizing metal-organic frameworks (MOFs) and catalytic systems.

Redox Reactivity

The compound engages in redox reactions due to its sulfur moiety:

  • Oxidation : Reacts with oxidizing agents to form phosphorothioate derivatives.

  • Reduction : Participates in hydrogen transfer reactions, serving as a proton source in redox cycles.

Enzymatic Interactions

Research highlights its role in modulating enzymatic activity:

  • Transition State Stabilization : Enhances reaction rates by stabilizing high-energy intermediates in enzyme-catalyzed processes (e.g., hydrolases and transferases).

  • pH-Dependent Effects : Activity peaks under mildly acidic conditions (pH 5.5–6.5), aligning with its pKa profile.

Comparative Reactivity with Phosphorus Analogs

The sulfur atom in this compound confers distinct reactivity compared to phosphinous acid (H₂POH):

FeatureThis compound (H₃PS)Phosphinous Acid (H₂POH)
ElectrophilicityLower due to sulfurHigher
Nucleophilic SitesSulfur and phosphorusOxygen and phosphorus
Metal CoordinationStronger affinityModerate

These properties make this compound valuable in niche applications such as biocatalysis and coordination chemistry. Further studies are needed to explore its full synthetic potential and mechanistic details in complex systems.

Scientific Research Applications

Medicinal Chemistry

Phosphinothious acid and its derivatives have shown significant promise in the field of medicinal chemistry:

  • Antiviral and Antimicrobial Agents : Research indicates that phosphinic acid derivatives exhibit antiviral properties, particularly against HIV and influenza viruses. The structural diversity of these compounds allows for modifications that enhance their biological activity against various pathogens .
  • Cancer Treatment : Some phosphinic acid derivatives have been investigated for their antiproliferative effects on cancer cells. They have demonstrated potential as therapeutic agents in treating different types of cancers through mechanisms that may involve apoptosis induction or cell cycle arrest .
  • Drug Delivery Systems : this compound can be utilized in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. The ability to form stable complexes with metal ions further aids in the development of targeted drug delivery mechanisms .

Catalysis

The catalytic applications of this compound are noteworthy:

  • Ligand for Transition Metals : this compound serves as a ligand in transition metal complexes, facilitating various catalytic reactions. Its ability to stabilize metal centers enhances catalytic efficiency in reactions such as hydrogenation and carbon-carbon bond formation .
  • Organocatalysis : The compound has been employed in organocatalytic processes, where it acts as a catalyst for reactions involving carbonyl compounds. Its unique electronic properties allow for selective transformations that are valuable in synthetic organic chemistry .

Materials Science

In materials science, this compound contributes to the development of novel materials:

  • Polymer Synthesis : this compound can be incorporated into polymer matrices to impart specific properties such as flame retardancy or enhanced mechanical strength. Its reactivity enables the formation of cross-linked structures that improve material performance .
  • Nanomaterials : The compound has potential applications in the synthesis of nanomaterials, where it can modify surface properties or enhance stability against environmental degradation. This is particularly relevant in developing nanocomposites for electronic or biomedical applications .

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of phosphinic acid derivatives against HIV. The results indicated that specific modifications to the phosphinic structure significantly improved efficacy, demonstrating a viable pathway for developing new antiviral therapies .

Case Study 2: Catalytic Hydrogenation

Research focused on using this compound as a ligand in palladium-catalyzed hydrogenation reactions showed enhanced reaction rates and selectivity compared to traditional ligands. This highlights the compound's potential to optimize catalytic processes in organic synthesis .

Mechanism of Action

The mechanism of action of phosphinothious acid involves its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to active sites or by modifying key functional groups. The sulfur and phosphorus atoms in this compound play crucial roles in these interactions, often forming covalent bonds with target molecules. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphinothious acid belongs to a broader family of sulfur-containing phosphorus acids. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Molecular Formula Key Functional Groups Key IR Bands (cm$^{-1}$) Synthesis/Origin Applications
This compound H$_2$PSH -P-H, -SH 1371, 2337 Natural synthesis in Pi-starved plants Plant phosphorus recycling
Phosphine acid H$3$PO$2$ -P-H, -OH 2380–2440 (P-H stretch) Industrial reduction of phosphoric acid Reducing agent, corrosion inhibitor
Phosphorothioic acid H$3$PO$3$S -P=O, -S- 650–750 (P-S stretch) Reaction of P$4$S${10}$ with alcohols Pesticide precursor (e.g., parathion)
Phosphorodithioic acid H$3$PO$2$S$_2$ -S-P-S- 500–600 (P-S$_2$ stretch) Reaction of P$4$S${10}$ with mercaptans Pesticides (e.g., phorate)

Key Differences and Similarities

Structural Features: this compound uniquely combines a P-H bond and a thiol group, whereas phosphine acid (H$3$PO$2$) retains oxygen in its structure. Phosphorothioic and phosphorodithioic acids replace one or two oxygen atoms with sulfur in the phosphate backbone, respectively . The P-H bond in this compound confers distinct IR spectral signatures (1371 and 2337 cm$^{-1}$), absent in sulfur-substituted phosphorothioic acids .

Synthesis and Occurrence: this compound derivatives are biosynthesized in plants under Pi starvation, as observed in sorghum varieties like Razinieh . In contrast, phosphorothioic and phosphorodithioic acids are industrially synthesized via reactions of phosphorus pentasulfide (P$4$S${10}$) with alcohols or mercaptans .

Applications: this compound enhances plant Pi uptake and root development, making it critical for sustainable agriculture . Phosphorothioic and phosphorodithioic acids, however, are precursors to organophosphorus pesticides, highlighting divergent industrial vs. ecological roles .

Reactivity and Stability: this compound’s tautomerism (equilibrium with secondary phosphine sulfides) affects its stability, whereas phosphorothioic acids are more stable but prone to hydrolysis under alkaline conditions .

Research Findings and Implications

This compound in Plant Physiology: Sorghum varieties under Pi starvation exhibited elevated expression of phosphate transporters (SbPht1 genes) and lateral root growth, correlated with higher this compound content in straw .

Contrast with Phosphorothioates: While phosphorothioic acids are synthetically tailored for pesticidal activity, this compound’s natural occurrence and low environmental persistence position it as a sustainable alternative for phosphorus management .

Biological Activity

Phosphinothious acid (H₃PO₂S) is a compound of significant interest due to its unique chemical properties and biological activities. This article delves into the biological activity of this compound, examining its pharmacological potential, mechanisms of action, and implications for drug discovery.

Chemical Structure and Properties

This compound is a phosphorous compound characterized by a phosphorus atom bonded to three hydrogen atoms and one sulfur atom. This structure imparts distinct properties that differentiate it from other phosphonic and phosphinic acids. The presence of sulfur enhances its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : this compound has shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
  • Antiproliferative Effects : Studies indicate that this compound can inhibit the proliferation of certain cancer cell lines, making it a candidate for anticancer drug development.
  • Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its antiproliferative effects.
  • Reactive Oxygen Species (ROS) Modulation : this compound appears to modulate ROS levels within cells, thereby influencing oxidative stress responses.
  • Cell Cycle Regulation : Evidence suggests that this compound can affect cell cycle progression, particularly in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
  • Antiproliferative Effects in Cancer Cells : In vitro experiments showed that treatment with this compound resulted in a dose-dependent decrease in the viability of breast cancer cell lines (MCF-7), with IC50 values indicating potent antiproliferative effects .
  • Neuroprotective Effects : A recent investigation found that this compound could reduce apoptosis in neuronal cells exposed to oxidative stress, suggesting its potential use in therapies for conditions like Alzheimer's disease .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for this compound compared to related compounds:

CompoundAntimicrobialAntiproliferativeNeuroprotectiveMechanism of Action
This compoundYesYesYesEnzyme inhibition, ROS modulation
Phosphonic AcidYesModerateNoEnzyme inhibition
Phosphinic AcidModerateYesYesCell cycle regulation, ROS modulation

Q & A

Q. What are the key spectroscopic techniques for characterizing Phosphinothious acid, and how should they be applied?

this compound’s structure and purity are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H, ³¹P), infrared (IR) spectroscopy, and X-ray crystallography. For reproducible results, ensure sample preparation follows rigorous protocols:

  • NMR : Use deuterated solvents (e.g., CDCl₃) and calibrate chemical shifts against internal standards. Assign peaks systematically, referencing analogous phosphorus-containing compounds .
  • X-ray crystallography : Crystallize the compound under inert conditions to avoid oxidation. Refine diffraction data using software like SHELX or OLEX2, and validate bond lengths/angles against computational models .

Q. How can synthetic routes to this compound be optimized for yield and stability?

Synthesis often involves reacting phosphorus precursors (e.g., PH₃ derivatives) with sulfur-containing reagents. Key considerations:

  • Reaction conditions : Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis. Monitor temperature gradients to avoid exothermic side reactions.
  • Purification : Employ column chromatography with silica gel or alumina, followed by recrystallization. Validate purity via melting point analysis and TLC .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported thermodynamic properties of this compound?

Discrepancies in ΔHf (enthalpy of formation) or stability data may arise from impurities or computational approximations. Mitigation strategies:

  • Experimental : Replicate measurements using high-purity samples and standardized calorimetry (e.g., DSC). Cross-validate with gas-phase mass spectrometry.
  • Computational : Compare density functional theory (DFT) results across multiple basis sets (e.g., B3LYP vs. M06-2X) and account for solvent effects using COSMO-RS .

Q. How can reaction intermediates in this compound synthesis be isolated and characterized?

Transient intermediates (e.g., thiophosphinite radicals) require advanced techniques:

  • Cryogenic trapping : Quench reactions at low temperatures (-78°C) in matrix-isolation setups.
  • Time-resolved spectroscopy : Use ultrafast UV-Vis or EPR to monitor intermediate lifetimes. Pair with DFT calculations to assign spectral signatures .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing variability in this compound’s reactivity data?

Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., trace moisture, ligand steric effects). For small datasets, use Bayesian inference to quantify uncertainty intervals. Report confidence levels (p < 0.05) and effect sizes to distinguish noise from trends .

Q. How should researchers address inconsistencies in crystallographic data for this compound derivatives?

  • Validation : Cross-check crystallographic parameters (R-factors, electron density maps) against the Cambridge Structural Database.
  • Dynamic disorder analysis : Use PLATON to model thermal motion or partial occupancy in crystal lattices .

Methodological Best Practices

Q. What protocols ensure reproducibility in computational studies of this compound’s electronic properties?

  • Software standardization : Document software versions (e.g., Gaussian 16 vs. ORCA 5.0) and input parameters (basis sets, convergence criteria).
  • Benchmarking : Compare results with experimental UV-Vis spectra or redox potentials. Archive input/output files in repositories like Zenodo .

Table: Comparison of Characterization Techniques

TechniqueApplicationAdvantagesLimitations
³¹P NMRDetects P-S bonding environmentsHigh specificity for phosphorusRequires pure, concentrated samples
X-ray diffractionResolves molecular geometryAtomic-level precisionSensitive to crystal quality
DFT CalculationsPredicts electronic structureCost-effective for large systemsAccuracy depends on functional choice

Adapted from experimental validation guidelines in .

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